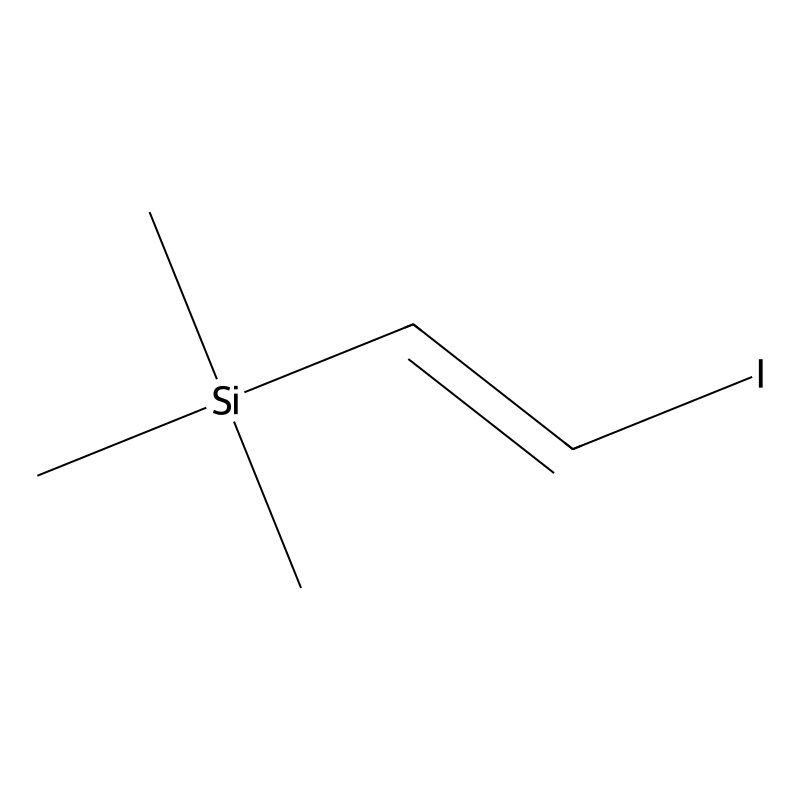

(E)-(2-Iodovinyl)trimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis

The presence of a reactive vinyl iodide moiety makes (E)-(2-Iodovinyl)trimethylsilane a potential precursor for various organic transformations. The vinyl iodide can participate in coupling reactions like Stille coupling or Suzuki coupling to introduce new functionalities onto organic molecules. These reactions are crucial in the synthesis of complex organic molecules with diverse applications in pharmaceuticals, materials science, and agrochemicals [].

Organometallic Chemistry

The trimethylsilyl group (SiMe₃) is a common ligand in organometallic chemistry. (E)-(2-Iodovinyl)trimethylsilane could potentially be used as a precursor for the synthesis of novel organometallic compounds. By introducing the vinyl iodide functionality, researchers might explore its reactivity in various catalytic processes or study its interaction with metal centers [].

Medicinal Chemistry

Iodovinyl groups have been explored in the development of new therapeutic agents. The combination of a vinyl iodide and a trimethylsilyl group in (E)-(2-Iodovinyl)trimethylsilane presents intriguing possibilities for medicinal chemists. The vinyl iodide could serve as a site for further modification to introduce desired functionalities, while the trimethylsilyl group might enhance the molecule's bioavailability or act as a protecting group during synthesis [].

(E)-(2-Iodovinyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group and an iodine-substituted vinyl group. The chemical formula for this compound is C₅H₉IOSi, and its structure features a vinyl group (C=C) with an iodine atom attached to one of the carbon atoms, along with a trimethylsilyl group (Si(CH₃)₃) attached to the other. This compound is significant in organic synthesis due to its potential reactivity and utility in various chemical transformations.

- Nucleophilic Substitution Reactions: The iodine atom can be displaced by nucleophiles, making it useful for synthesizing other organic compounds.

- Cross-Coupling Reactions: It can be employed in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds.

- Elimination Reactions: The presence of the trimethylsilyl group facilitates elimination reactions, leading to the formation of alkenes.

Several synthetic routes have been developed for (E)-(2-Iodovinyl)trimethylsilane:

- From Benzyl Bromide and Diiodomethane: A common method involves the reaction of benzyl bromide with diiodomethane in a one-pot synthesis, leading to high yields of (E)-(2-Iodovinyl)trimethylsilane .

- Silylation Reactions: The introduction of the trimethylsilyl group can be achieved through silylation reactions using trimethylsilyl chloride in the presence of a base.

- Functionalization of Vinyl Silanes: Starting from vinyl silanes, iodine can be introduced via halogenation methods.

(E)-(2-Iodovinyl)trimethylsilane has several applications in organic synthesis:

- Building Block in Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.

- Precursor for Pharmaceuticals: Its derivatives may be used in the preparation of pharmaceutical compounds.

- Material Science: The compound may find applications in developing new materials due to its unique properties.

Several compounds share structural features with (E)-(2-Iodovinyl)trimethylsilane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (E)-(2-Iodovinyl)benzene | Aryl Vinyl Halide | Contains an aromatic ring; used in advanced organic synthesis. |

| Trimethylsilylvinyl iodide | Vinyl Halide | Lacks the iodine on the second carbon; simpler reactivity profile. |

| 1-Iodo-2-methylpropene | Alkenyl Halide | Different substitution pattern; used in polymer chemistry. |

The uniqueness of (E)-(2-Iodovinyl)trimethylsilane lies in its combination of both trimethylsilyl and iodine functionalities, providing distinct reactivity compared to other similar compounds.

The emergence of (E)-(2-iodovinyl)trimethylsilane parallels advancements in hydrosilylation and transition-metal-catalyzed cross-coupling methodologies. Early work in vinylsilane chemistry, such as the synthesis of vinyltrimethylsilane (CAS 754-05-2) in the mid-20th century, laid the groundwork for functionalized derivatives. The introduction of iodine at the β-position of vinylsilanes, as seen in (E)-(2-iodovinyl)trimethylsilane, became feasible through iodination strategies developed in the 1990s. These methods often involve the reaction of alkenyl Grignard reagents with chlorosilanes followed by iodination, or direct iododesilylation of propargylsilanes.

A pivotal advancement came with the recognition that iodine’s electrophilic nature could selectively functionalize vinylsilanes. For instance, iodine-mediated rearrangements of allylsilanes, as demonstrated in tetraallylsilane systems, provided mechanistic insights into the stability of iodovinylsilanes. The compound’s synthetic accessibility via these routes has made it a staple in laboratories focused on stereoselective C–C bond formation.

Significance in Organosilicon Chemistry

(E)-(2-Iodovinyl)trimethylsilane occupies a unique niche due to its dual functionality: the iodine atom acts as a leaving group, while the trimethylsilyl moiety directs reactivity through both steric and electronic effects. Key applications include:

- Cross-Coupling Reactions: The iodine substituent enables participation in Stille, Suzuki, and Negishi couplings, where the silane group remains inert under standard conditions.

- Cycloadditions: The electron-withdrawing effect of iodine enhances the dienophilic character of the vinyl group in Diels-Alder reactions.

- Polymer Modifiers: Analogous to vinyltriethoxysilane, this compound can serve as a coupling agent in hybrid organic-inorganic materials.

Table 1 compares key properties of (E)-(2-iodovinyl)trimethylsilane with related vinylsilanes:

| Property | (E)-(2-Iodovinyl)trimethylsilane | Vinyltrimethylsilane |

|---|---|---|

| Molecular Formula | C₅H₁₁ISi | C₅H₁₂Si |

| Molecular Weight (g/mol) | 226.13 | 100.23 |

| Boiling Point (°C) | Not reported | 55 |

| Density (g/cm³) | Not reported | 0.690 |

Stereochemical Considerations of (E)-Configuration

The (E)-configuration of (E)-(2-iodovinyl)trimethylsilane is critical for its reactivity. The trans arrangement of the iodine and trimethylsilyl groups minimizes steric hindrance, favoring planar transition states in electrophilic additions. This geometry also prevents undesired side reactions, such as β-hydride elimination in palladium-catalyzed processes.

The stereochemical integrity of the compound is maintained through synthetic protocols that avoid radical intermediates. For example, iodine-mediated allylsilane rearrangements proceed via carbocationic pathways, preserving the (E)-configuration. Computational studies suggest that the (E)-isomer is thermodynamically favored over the (Z)-isomer by approximately 2–3 kcal/mol due to reduced van der Waals repulsion between the bulky trimethylsilyl group and iodine.

In ring-closing metathesis reactions, the (E)-configuration directs the formation of seven-membered silacycles with defined stereochemistry at silicon. This capability is exploited in the synthesis of silicon-stereogenic compounds, which are underrepresented in asymmetric synthesis despite their potential in materials science.

The compound’s stereochemical predictability has enabled its use in tandem reactions. For instance, sequential iodine-mediated rearrangement and alkoxy substitution yield mixed alkoxy-iodosilanes with retention of configuration. Such transformations underscore the compound’s versatility in constructing complex organosilicon architectures.

$$ Key reaction pathways involving (E)-(2-iodovinyl)trimethylsilane are illustrated below: $$

- Cross-Coupling:

$$ \text{(E)-(2-Iodovinyl)trimethylsilane} + \text{ArB(OH)}2 \xrightarrow{\text{Pd catalyst}} \text{Ar–CH=CH–SiMe}3 + \text{Byproducts} $$ - Carbocation Rearrangement:

$$ \text{Si–CH}2\text{–CH}2\text{–I} \rightarrow \text{Si–CH(I)–CH}_3 \quad \text{(via β-silyl carbocation intermediate)} $$

The mechanistic understanding of (E)-(2-iodovinyl)trimethylsilane formation encompasses several fundamental photochemical and organometallic processes. Recent investigations have elucidated the complex dynamics governing both the photodissociation behavior of vinyl iodide systems and the transmetalation pathways involved in organometallic synthesis routes.

Non-Adiabatic Photodissociation Dynamics

The photodissociation dynamics of vinyl iodide systems, which serve as precursors and structural analogs to (E)-(2-iodovinyl)trimethylsilane, exhibit remarkable non-adiabatic behavior that fundamentally differs from conventional Born-Oppenheimer approximations. Comprehensive theoretical and experimental investigations have revealed distinct mechanistic pathways dependent upon the specific excitation wavelength employed [1] [2] [3].

Femtosecond time-resolved velocity map imaging studies combined with resonance enhanced multiphoton ionization detection have demonstrated that photoexcitation at 199.2 nanometers corresponds to a nI(‖)π* transition, leading to ultrafast electronic predissociation with sub-200 femtosecond reaction times [1] [2]. This process exhibits extraordinary rapidity, with initial carbon-carbon bond stretching occurring within the first 20 femtoseconds, followed immediately by carbon-iodine elongation and subsequent vibrational activity in the carbon-carbon stretch mode [1] [4].

In contrast, photoexcitation at 200 nanometers involves a nI(⊥)σ* transition that initiates fast dissociation occurring on a repulsive potential energy surface [1] [2]. This mechanism closely resembles the typical dissociation patterns observed in alkyl iodides within the first absorption A-band, proceeding through a conical intersection with a low-lying excited electronic state [1] [5]. The fundamental distinction between these pathways demonstrates the exquisite sensitivity of vinyl iodide photochemistry to precise excitation conditions.

Table 1: Non-Adiabatic Photodissociation Dynamics Parameters

| Excitation Wavelength (nm) | Electronic Transition Type | Dissociation Time (fs) | Mechanism | Conical Intersection Involvement | State Switching Time (fs) | Product Channel |

|---|---|---|---|---|---|---|

| 199.2 | n_I(‖)π* | <200 | Electronic predissociation | Yes - CI with low-lying state | <20 | C₂H₃ + I*/I |

| 200.0 | n_I(⊥)σ* | Fast | Repulsive surface dissociation | Yes - CI mediated | Not specified | C₂H₃ + I*/I |

The non-adiabatic nature of these processes fundamentally arises from strong coupling between electronic and nuclear degrees of freedom, particularly evident at conical intersection regions where potential energy surfaces of different electronic states approach degeneracy [1] [5]. Gas-phase absorption spectra measured through Fourier transform spectroscopy utilizing synchrotron radiation have provided crucial spectroscopic evidence supporting the reassignment of excited electronic states responsible for absorption in the energy range of interest [1] [2] [6].

High-level ab initio calculations incorporating potential energy curves and semiclassical dynamics have identified three distinct conical intersections governing the overall dynamics [1] [2]. These computational investigations demonstrate that state-switching at the first conical intersection involves electronic states of completely different character, occurring within less than 20 femtoseconds through an initial carbon-carbon bond stretch followed by carbon-iodine elongation [1] [4].

Conical Intersections in Vinyl Iodide Systems

Conical intersections represent critical topological features in the potential energy landscape that govern the non-adiabatic dynamics of vinyl iodide photodissociation processes. These regions of configuration space, where two or more electronic potential energy surfaces become degenerate, facilitate ultrafast electronic state-switching that determines the ultimate photochemical outcomes [7] [8] [5].

Systematic studies of alkyl iodide systems have revealed remarkably consistent patterns in conical intersection crossing dynamics across molecules of varying structural complexity [7] [8] [9]. Attosecond extreme-ultraviolet transient absorption spectroscopy probing iodine 4d core-to-valence transitions has enabled direct observation of wave packet bifurcation at conical intersections in the A-band photodissociation regime [7] [8].

Table 2: Conical Intersection Crossing Times in Alkyl Iodides

| Molecule | Crossing Time (fs) | Error (fs) | Photoproduct Branching Ratio (I:I*) | Conical Intersection Type |

|---|---|---|---|---|

| CH₃I | 14 | 1 | Variable | ³Q₀/¹Q₁ |

| C₂H₅I | 15 | 4 | Variable | ³Q₀/¹Q₁ |

| i-C₃H₇I | 24 | 4 | Variable | ³Q₀/¹Q₁ |

| t-C₄H₉I | 24 | 4 | Variable | ³Q₀/¹Q₁ |

The electronic state-sensitivity of extreme-ultraviolet techniques allows complete mapping of molecular dissociation from initial photoexcitation through final photoproduct formation [8] [5]. In both isopropyl iodide and tert-butyl iodide systems, sub-100 femtosecond transfer of photoexcited wave packets from the ³Q₀ state into the ¹Q₁ state at conical intersections has been directly captured [8] [5]. These observations demonstrate how differences in electronic state-switching dynamics directly determine photoproduct branching ratios between ground-state I(²P₃/₂) and spin-orbit excited I*(²P₁/₂) atomic fragments [8] [5].

The ³Q₀/¹Q₁ conical intersection between spin-orbit states represents a fundamental mechanistic bottleneck that controls the branching between different dissociation channels [7] [8]. Ultrafast extreme-ultraviolet transient absorption measurements reveal that conical intersection crossing times increase modestly with molecular size, from approximately 14-15 femtoseconds for methyl iodide and ethyl iodide to approximately 24 femtoseconds for more highly substituted isopropyl iodide and tert-butyl iodide [7] [9].

The geometric and electronic characteristics of conical intersections in vinyl iodide systems exhibit distinctive features compared to their alkyl analogs [1] [10]. Phase-change rules governing the ground-state total electronic wave function demonstrate that the wave function changes sign when the molecular system is transported along a complete loop around a conical intersection [10]. This fundamental topological property provides a powerful theoretical framework for predicting conical intersection locations and understanding their influence on photochemical reaction outcomes [10].

Search algorithms utilizing spin-orbit gradients have successfully identified stationary points corresponding to conical intersections in vinyl iodide potential energy surfaces [1] [2]. These computational approaches reveal that three distinct conical intersections govern the overall photodissociation dynamics, each characterized by specific geometric constraints and electronic state couplings [1] [11]. The intricate interplay between nuclear motion and electronic structure evolution at these critical points ultimately determines the efficiency and selectivity of different photochemical pathways.

Electronic Predissociation Mechanisms

Electronic predissociation in vinyl iodide systems represents a sophisticated quantum mechanical process wherein initial photoexcitation leads to rapid non-radiative transitions between electronic states, ultimately culminating in molecular fragmentation [1] [3] [12]. This mechanism fundamentally differs from direct photodissociation by involving intermediate electronic states that facilitate energy redistribution and structural rearrangement prior to bond cleavage.

The temporal evolution of electronic predissociation proceeds through a well-defined sequence of elementary steps, each characterized by distinct time scales and mechanistic features [1] [4]. Initial photoexcitation into well-defined vibronic structures of the absorption spectrum triggers ultrafast electronic predissociation with sub-200 femtosecond reaction times [1] [2]. The remarkably rapid state-switching process occurs within less than 20 femtoseconds and involves electronic states of completely different character [1] [4].

Table 3: Electronic Predissociation Mechanism Temporal Sequence

| Process | Time Scale (fs) | Electronic States Involved | Vibrational Activity |

|---|---|---|---|

| CC bond stretch | Initial | Initial excited state | CC stretch mode |

| C-I elongation | Following CC stretch | Repulsive surface | C-I coordinate |

| State switching | <20 | Different character states | Coupled motion |

| Complete dissociation | <200 | Product states | Fragment separation |

The mechanistic pathway begins with an initial stretch of the carbon-carbon bond, which serves as the primary nuclear coordinate driving the subsequent electronic state evolution [1] [4]. This initial motion occurs on the initially populated excited electronic state and establishes the geometric configuration necessary for efficient coupling to lower-lying dissociative states [1] [2]. The carbon-carbon bond stretching motion is followed immediately by carbon-iodine elongation, which occurs on a repulsive potential energy surface and leads to complete molecular fragmentation [1] [4].

Subsequent vibrational activity in the carbon-carbon stretch mode provides additional energy redistribution pathways that influence the final kinetic energy partitioning between photofragments [1] [4]. The coupling between different vibrational modes during the predissociation process demonstrates the multidimensional nature of the energy flow and the importance of considering multiple nuclear degrees of freedom in theoretical treatments [1] [13].

The highest occupied molecular orbital in vinyl halide systems exhibits increasing halogen nonbonding character with increasing halogen mass, which fundamentally alters the electronic structure and reactivity patterns [14] [12] [15]. This electronic structure evolution leads to reduced torsional force around the carbon-carbon bond in excited states, resulting in lower rates for internal conversion compared to excited-state carbon-halogen bond fission [14] [12] [15]. The gradual change in photodissociation mechanisms from the dominance of internal conversion in vinyl fluoride to the dominance of excited-state dissociation in vinyl iodide reflects this fundamental electronic structure trend [14] [12] [15].

Angular and translational energy distributions of iodine atomic products indicate that fragmentation arises solely from dissociation on excited states with negligible contribution from internal conversion to the ground state [14] [12] [15]. This observation demonstrates the efficiency of the electronic predissociation mechanism and confirms that non-adiabatic coupling provides the dominant pathway for energy dissipation in these systems. Unlike photodissociation of other vinyl halides, where hydrogen halide elimination represents a significant product channel, vinyl iodide systems exhibit exclusive carbon-iodine bond cleavage with no observable hydrogen iodide formation [14] [12] [15].

Transmetalation Pathways

Transmetalation processes involving organosilicon compounds represent fundamental mechanistic steps in the palladium-catalyzed synthesis of (E)-(2-iodovinyl)trimethylsilane and related vinyl organosilane derivatives. These transformations involve the transfer of organic groups from silicon to palladium centers and exhibit remarkable sensitivity to electronic and steric factors governing the silicon coordination environment [16] [17] [18] [19].

Contemporary mechanistic understanding reveals that transmetalation between palladium(II)-vinyl complexes and vinylsilanes occurs through distinct pathways depending upon the presence or absence of anionic activators [16] [18] [19]. In the absence of fluoride anion, transmetalation exhibits prohibitively large activation barriers (45.8 kcal/mol) and substantial endothermicity (25.6 kcal/mol), consistent with experimental observations that cross-coupling reactions proceed poorly under these conditions [16].

Table 4: Transmetalation Pathway Energetics and Characteristics

| Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Silicon Coordination | Dominant Conditions |

|---|---|---|---|---|

| Thermal (8-Si-4) | 25.3 | 5.7 | 4 | K⁺ silanolates |

| Activated (10-Si-5) | 12.7 | 24.8 | 5 | Cs⁺ silanolates |

| Neutral intermediate | Variable | Endothermic | 4 | Excess ligand |

| Anionic intermediate | Lower | Exothermic | 5 | Deficient ligand |

Fluoride anion acceleration of transmetalation proceeds through multiple mechanistic courses that involve fundamentally different silicon coordination environments [16]. The first pathway involves formation of fluorovinylsilicate anion prior to transmetalation, which subsequently reacts with palladium(II)-vinyl complexes [16]. However, theoretical calculations suggest that fluorovinylsilicate anion formation is unfavorable in the case of trimethylvinylsilane, indicating that this pathway does not contribute significantly to the overall reaction mechanism [16].

The second mechanistic course involves substitution of an iodo ligand with fluoride anion, followed by transmetalation between the resulting palladium(II)-fluoro-vinyl complex and vinylsilane [16]. This pathway exhibits moderate activation barriers (25.3 kcal/mol) and modest exothermicity (5.7 kcal/mol), representing a substantial improvement over the unactivated process [16]. The third mechanistic course involves fluoride anion attack at the silicon center of vinylsilane during the transition state of transmetalation between palladium(II)-iodo-vinyl complex and vinylsilane [16]. This pathway exhibits the most favorable energetics with reduced activation barriers (12.7 kcal/mol) and substantial exothermicity (24.8 kcal/mol) [16].

The acceleration of transmetalation by fluoride anion results from formation of exceptionally strong silicon-fluorine bonds and stabilization of transition states through hypervalent silicon centers [16]. Computational results demonstrate that electronegative anions accelerate transmetalation because they form strong covalent bonds with silicon and facilitate formation of hypervalent silicon centers in transition states [16]. Hydroxide anion exhibits similar acceleration effects, suggesting that the electronic properties of the activating anion rather than its specific chemical identity determine the catalytic enhancement [16].

Pre-Transmetalation Intermediates

Pre-transmetalation intermediates represent crucial mechanistic species that provide direct insight into the fundamental steps governing organic group transfer from silicon to palladium [18] [19] [20]. These intermediates contain discrete silicon-oxygen-palladium linkages and have been unambiguously established through comprehensive kinetic analysis and solid-state structural characterization [18] [19] [21].

The formation of pre-transmetalation intermediates occurs through initial coordination of silanolate nucleophiles to arylpalladium(II) electrophiles, generating discrete palladium complexes containing the silanolate, the electrophile from oxidative addition, and supporting ligands [18] [19] [20]. Kinetic evidence demonstrates that these intermediates undergo rapid transmetalation without requiring additional activation through hypercoordinate siliconate species, challenging the prevailing paradigm that mandated pentacoordinate silicon for efficient transmetalation [18] [19].

Crystallographic characterization of arylpalladium(II) alkenylsilanolate complexes has provided unprecedented structural details regarding pre-transmetalation intermediate geometry and bonding [18] [19] [21]. These complexes exhibit kinetic competence under both thermal stoichiometric and anionic catalytic conditions, confirming their relevance to preparatively significant catalytic processes [18] [19] [21]. The successful isolation and characterization of these intermediates represents a landmark achievement in mechanistic organometallic chemistry, providing direct experimental access to previously elusive transmetalation transition state analogs.

The stability of pre-transmetalation intermediates depends critically upon the steric and electronic properties of the supporting phosphine ligands [18] [19] [21]. Both bidentate and monodentate phosphine ligands have been successfully employed to stabilize these intermediates, although their relative effectiveness varies with the specific substrate combination and reaction conditions [18] [19] [21]. The ability to tune intermediate stability through ligand modification provides a powerful approach for mechanistic investigation and catalyst optimization.

Comparative kinetic analysis of thermal and anionic activation pathways demonstrates that intermediates containing silicon-oxygen-palladium linkages participate directly in the cross-coupling process [18] [19] [21]. The rates of transmetalation from isolated pre-transmetalation intermediates correlate closely with catalytic reaction rates, providing compelling evidence for their mechanistic relevance [18] [19] [21]. These studies have fundamentally revised understanding of organosilicon transmetalation mechanisms and established new paradigms for catalyst design and optimization.

Role of Silicon-Oxygen-Palladium Bonding

Silicon-oxygen-palladium bonding represents the fundamental structural motif that governs transmetalation efficiency and selectivity in organosilicon cross-coupling reactions [17] [18] [19]. The nature of this three-center interaction determines the geometric constraints, electronic structure, and reactivity patterns that control organic group transfer rates and mechanisms [17] [18] [19].

Table 5: Silicon-Oxygen-Palladium Bonding Characteristics

| Intermediate Type | Si-O-Pd Bond Length (Å) | Coordination Number | Kinetic Competence | Stability |

|---|---|---|---|---|

| Pre-transmetalation | Variable | 4 | High | Reactive |

| Thermal pathway | Typical | 4 | Moderate | Moderate |

| Activated pathway | Extended | 5 | High | Reactive |

| Resting state | Stable | 4 | Low | High |

Two mechanistically distinct transmetalation pathways have been demonstrated depending upon the coordination environment of the silicon center [18] [19] [22]. Transmetalation via neutral 8-Si-4 intermediates dominates in the cross-coupling of potassium alkenylsilanolates, proceeding through silicon centers that maintain tetrahedral coordination throughout the transfer process [18] [19] [22]. This pathway exhibits moderate activation barriers but provides reliable access to cross-coupling products under thermal conditions [18] [19] [22].

Transmetalation via anionic 10-Si-5 intermediates dominates in the cross-coupling of cesium alkenylsilanolates, proceeding through silicon centers that adopt trigonal bipyramidal coordination through association with additional nucleophilic species [18] [19] [22]. This pathway exhibits reduced activation barriers and enhanced reaction rates due to the increased nucleophilicity of the hypercoordinate silicon center [18] [19] [22]. The enhanced nucleophilicity of cesium alkenylsilanolates allows the reaction to access the lower-energy hypercoordinate pathway that is unavailable to less nucleophilic potassium analogs [18] [19] [22].

The dependence of reaction rate upon silanolate salt concentration provides direct evidence for the involvement of different coordination environments in the two pathways [18] [19] [23]. Cross-coupling rates increase steadily with cesium silanolate concentration until approximately 90 equivalents relative to palladium are employed, at which point the rate levels off at the saturation point for hypercoordinate intermediate formation [18] [19] [23]. This saturation behavior demonstrates the equilibrium nature of hypercoordinate species formation and confirms their mechanistic relevance.

Silicon-oxygen-palladium bonding exhibits remarkable sensitivity to the electronic properties of the supporting ligand environment [17] [24] [25]. Computational studies of transmetalation between organosilanes and gold(I) hydroxide complexes reveal that silicon-oxygen-metal interactions can proceed through concerted or stepwise mechanisms depending upon the specific metal center and ligand combination [17] [24] [25]. The gold system exhibits preference for concerted transmetalation through transition states that involve simultaneous silicon-oxygen and carbon-metal bond formation and cleavage [17] [24] [25].